molecular formula C28H20N2O2 B2568610 N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide CAS No. 392251-28-4

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide

Cat. No.: B2568610
CAS No.: 392251-28-4
M. Wt: 416.48
InChI Key: OVXIYYHWDIELOH-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic small molecule based on the 2-phenylquinoline-4-carboxamide scaffold, a structure recognized for its diverse biological potential in medicinal chemistry research . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The 2-phenylquinoline-4-carboxamide core structure is associated with a range of investigated biological activities. Primary research interest in this chemical class focuses on its potential as an antimitotic agent. Derivatives have been studied as tubulin polymerization inhibitors, which can disrupt microtubule dynamics and lead to cell cycle arrest during the G2/M phase, ultimately inducing apoptosis in proliferating cells . This mechanism is a valuable pathway for investigation in cancer biology and oncology drug discovery. Furthermore, structurally similar 2-phenylquinoline-4-carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic activities in preclinical models, sometimes exhibiting efficacy comparable to reference standards . Other research into this scaffold indicates potential for activity against various other molecular targets . Researchers are exploring these compounds to develop novel therapeutic agents and to further understand related biological pathways. The specific substitution pattern of this compound, featuring a phenoxyphenyl side chain, is designed to modulate the compound's hydrophobic interactions and binding affinity within target protein sites. This makes it a valuable chemical tool for structure-activity relationship (SAR) studies, particularly in the exploration of new anticancer and anti-inflammatory agents .

Properties

IUPAC Name

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2/c31-28(30-25-17-9-10-18-27(25)32-21-13-5-2-6-14-21)23-19-26(20-11-3-1-4-12-20)29-24-16-8-7-15-22(23)24/h1-19H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXIYYHWDIELOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the quinoline ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with a suitable amine, such as phenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the phenyl or phenoxyphenyl groups are oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Efficacy Against Various Cancer Cell Lines

Studies have demonstrated that this compound exhibits potent cytotoxicity against several human cancer cell lines, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (H460)
  • Colon Cancer (HCT116)

The incorporation of the amide group in quinoline derivatives has been linked to enhanced anticancer activity, making these compounds promising candidates for further development .

Cell Line IC50 (µM) Mechanism
MCF718.9Oxidative stress-mediated DNA damage
H46017.0Apoptosis induction
HCT1165.3HDAC inhibition

Novel Mechanisms

Recent research has identified N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide derivatives as having multistage antimalarial activity against Plasmodium falciparum. These compounds inhibit translation elongation factor 2, which is essential for protein synthesis in the parasite .

In Vivo Efficacy

In vivo studies using P. berghei models have shown that these compounds can achieve effective oral bioavailability and potent antimalarial activity, with effective doses below 1 mg/kg .

Compound ED90 (mg/kg) Activity
Compound A<1Antigametocytocidal
Compound B<1Multistage activity

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several synthetic routes that optimize yield and purity. Molecular docking studies have been conducted to understand the binding interactions with target proteins, providing insights into structure-activity relationships (SAR) that guide the design of more potent derivatives .

Case Study: HDAC Inhibition

A study conducted by Qian Hui et al. demonstrated that derivatives of quinoline-4-carboxamide effectively inhibited HDACs, leading to significant antitumor effects in vitro and in vivo . The study highlighted the potential for these compounds to serve as lead candidates for new anticancer therapies.

Case Study: Antimalarial Efficacy

Another investigation focused on the antimalarial properties of quinoline derivatives, showcasing their ability to disrupt multiple stages of the malaria life cycle while maintaining low toxicity to host cells . This study emphasized the importance of optimizing pharmacokinetic properties for clinical development.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of 2-phenylquinoline-4-carboxamide derivatives, emphasizing substituent variations and their impacts:

Compound Name / ID Substituent on Carboxamide Nitrogen Key Properties/Activities References
N-(2-Phenoxyphenyl)-2-phenylquinoline-4-carboxamide 2-Phenoxyphenyl Hypothesized enhanced hydrophobicity
5a5 3-Morpholinopropanamido-phenyl Antibacterial (HPLC purity: 97.6%; mp: 188°C)
5a6 3-((3-Dimethylaminopropyl)amino)propanamido-phenyl Antibacterial (HPLC purity: 98.8%; mp: 172°C)
SB 218795 (Compound 65) α-(Methoxycarbonyl)benzyl NK-3 antagonist (Ki = 13 nM)
STX-0119 5-(2-Furanyl)-1,3,4-oxadiazol-2-yl Improved hydrophobicity via Suzuki coupling
N-(2-Morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide 2-Morpholin-4-ylethyl Structural analog for solubility modulation
4-(2-Iodophenyl)quinoline-2-N-morpholinecarboxamide (31) Morpholine + 2-iodophenyl Radiolabeling potential (60% synthetic yield)

Physicochemical Properties

  • Synthetic Yields : Suzuki coupling and acid-base reactions (e.g., STX-0119 , 64–72% yields) are efficient for introducing aryl groups, whereas iodinated derivatives (e.g., 31 ) require specialized purification (60% yield) .

Biological Activity

N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives, including this compound. A series of related compounds were synthesized and evaluated for their antibacterial efficacy against various strains, including Staphylococcus aureus and Escherichia coli. The modifications in the quinoline structure were found to enhance binding affinity to bacterial targets, significantly increasing antibacterial activity.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5aS. aureus0.5 µg/mL
5bMRSA1.0 µg/mL
5cE. coli0.25 µg/mL
This compoundP. aeruginosaWeak inhibition

The data indicate that compounds with higher lipophilicity tend to exhibit stronger antibacterial effects, suggesting that structural modifications can be pivotal in enhancing pharmacological properties .

Anticancer Activity

The anticancer properties of this compound have been investigated across various cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancers. The compound demonstrated significant cytotoxicity, primarily through mechanisms involving oxidative stress-mediated DNA damage.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.5Oxidative stress-induced apoptosis
H4600.3DNA damage via reactive oxygen species
HCT1160.2Disruption of mitotic spindle assembly

The incorporation of an amide group in the quinoline derivatives was shown to enhance their anticancer activities significantly, indicating that structural modifications can lead to improved therapeutic outcomes .

Mechanistic Studies

Mechanistic investigations have revealed that this compound acts as a potent inhibitor of tubulin polymerization. This activity correlates with its ability to disrupt the cell cycle at the G2/M phase, leading to apoptosis in cancer cells.

Case Study: Tubulin Binding

A study involving molecular docking analysis demonstrated that the compound effectively binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest. This finding was supported by immunofluorescence and flow cytometry analyses, which confirmed the disruption of mitotic spindle assembly .

Q & A

Q. What are the recommended synthetic routes and purification methods for N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide?

The synthesis of quinoline carboxamide derivatives typically involves multi-step reactions. For example, similar compounds (e.g., N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide) are synthesized via:

  • Step 1 : Coupling reactions using intermediates like 2-phenylquinoline-4-carboxylic acid.
  • Step 2 : Deprotection using reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by flash chromatography (silica gel, 9:10:1 hexane/dichloromethane/methanol) .
  • Validation : Purity is confirmed via 1^1H NMR (e.g., δ 12.08 ppm for NH in DMSO) and ESI-MS ([M+H]+^+) .

Q. How is structural characterization of this compound performed?

  • Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. These tools are critical for analyzing bond angles, torsion angles, and hydrogen bonding .
  • Spectroscopy : 13^{13}C NMR (e.g., carbonyl carbons at ~165–170 ppm) and 1^1H NMR (aromatic protons at 6.5–8.5 ppm) are standard. For advanced analysis, 2D NMR (e.g., HSQC, HMBC) resolves coupling patterns .

Q. What analytical techniques ensure purity and stability during storage?

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) detects impurities.
  • Stability : Perform accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for quinoline carboxamides?

  • Case Study : For STAT3 inhibitors like STX-0119 (a structural analog), discrepancies in IC50_{50} values across cell lines may arise from off-target effects or assay conditions.
    • Approach : Validate target engagement using siRNA knockdowns or CRISPR-Cas8. Cross-validate with orthogonal assays (e.g., thermal shift assays for protein-ligand binding) .
    • Data Interpretation : Use statistical tools (e.g., ANOVA for inter-lab variability) and meta-analysis of published IC50_{50} values .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound?

  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots. For example, cytochrome P450 (CYP) enzymes may oxidize the phenoxyphenyl group, requiring structural shielding .
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or formulate as nanoparticles. Measure logP values (e.g., >3 indicates lipophilicity) to guide salt selection .

Q. How is the mechanism of action (MOA) of this compound validated in disease models?

  • STAT3 Inhibition : Confirm via:
    • In vitro : Western blotting for STAT3 phosphorylation (Tyr705) and downstream targets (e.g., Bcl-xL, cyclin D1) .
    • In vivo : Xenograft models (e.g., glioblastoma) with bioluminescent imaging to track tumor regression .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out kinase inhibition .

Q. What computational methods predict binding modes of quinoline carboxamides with target proteins?

  • Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with STAT3’s SH2 domain. Key residues: Lys591, Ser611, and Arg609 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .

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